(3R,6R)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
Atorvastatin Acyl-beta-D-glucuronide is a metabolite of atorvastatin, a widely used statin for lowering cholesterol levels. This compound is formed through the conjugation of atorvastatin with glucuronic acid, resulting in a glucuronide ester. It is known to contain up to 30% lactone, which is a cyclic ester form of the compound. The presence of the lactone form is significant as it can influence the compound’s reactivity and stability.
Mechanism of Action
Target of Action
Atorvastatin Acyl-beta-D-glucuronide (AG), a metabolite of Atorvastatin, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of cholesterol and other compounds involved in lipid metabolism . AG metabolites also interact with several biological systems, including key enzymes and transporters .
Mode of Action
Atorvastatin Acyl-beta-D-glucuronide, like other acyl glucuronides, exhibits a degree of electrophilicity. This property allows it to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These modifications occur either by way of transacylation of nucleophilic centers on macromolecules or by glycation of protein residues .
Biochemical Pathways
The formation of Atorvastatin Acyl-beta-D-glucuronide is a result of the conjugation of glucuronic acid with the carboxylic acid group of Atorvastatin . This conjugation represents an important pathway in the metabolism of carboxylic acid-containing drugs in both animals and humans . The resulting AGs often circulate in plasma prior to being excreted in urine and bile .
Pharmacokinetics
Atorvastatin is highly metabolized to ortho- and parahydroxylated derivatives and various beta-oxidation products, primarily by Cytochrome P450 3A4 in the intestine and liver . Atorvastatin’s metabolites, including Atorvastatin Acyl-beta-D-glucuronide, undergo further lactonization via the formation of acyl glucuronide intermediates by the enzymes UGT1A1 and UGT1A3 .
Result of Action
The ability of Atorvastatin Acyl-beta-D-glucuronide to covalently modify biological molecules has led to its consideration as a potential mediator of drug-induced toxicities . The exact molecular and cellular effects of this compound’s action remain a subject of ongoing research .
Action Environment
The action of Atorvastatin Acyl-beta-D-glucuronide is influenced by various environmental factors. For instance, its inherent instability under physiological conditions can affect its action . Additionally, its interaction with transporters such as OATP1B1/3 (hepatic) and OAT1/3 (renal), and efflux transporters like MRP2, BSEP, and BCRP on the bile canalicular membrane, and MRP3/4 on the basolateral membrane of hepatocytes, can be influenced by the presence of other compounds .
Biochemical Analysis
Biochemical Properties
Atorvastatin Acyl-beta-D-glucuronide exhibits a degree of electrophilicity that is strongly influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar . It has the ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These reactions occur either by way of transacylation of nucleophilic centers on macromolecules, e.g., the -OH, -NH2, and -SH groups of proteins .
Cellular Effects
Atorvastatin Acyl-beta-D-glucuronide has been implicated in the toxicity of several carboxylic acid-containing drugs . It has been associated with the degree of protein adduct formation . The formation of protein adducts in vivo and subsequent downstream effects have been proposed as a mechanism of toxicity for carboxylic acid-containing xenobiotics capable of forming acyl glucuronides .
Molecular Mechanism
The molecular mechanism of Atorvastatin Acyl-beta-D-glucuronide involves its ability to covalently modify biological molecules through transacylation of nucleophilic centers on macromolecules . This modification can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of Atorvastatin Acyl-beta-D-glucuronide can change over time in laboratory settings . Its degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .
Dosage Effects in Animal Models
The effects of Atorvastatin Acyl-beta-D-glucuronide can vary with different dosages in animal models . For instance, substantial levels of the glucuronide conjugate were detected in bile following intravenous administration of Atorvastatin to dogs .
Metabolic Pathways
Atorvastatin Acyl-beta-D-glucuronide is involved in the metabolic pathway of carboxylic acid-containing drugs . It is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes .
Transport and Distribution
Atorvastatin Acyl-beta-D-glucuronide is transported and distributed within cells and tissues . It is a substrate of OATP transporters for hepatic uptake, which is inhibited in the presence of compounds with higher affinity to OATP transporters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Atorvastatin Acyl-beta-D-glucuronide involves the conjugation of atorvastatin with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. The reaction conditions often include an aqueous buffer system to maintain the pH and temperature suitable for enzyme activity. The process can be summarized as follows:
Conjugation Reaction: Atorvastatin is reacted with glucuronic acid in the presence of UGT enzymes.
Purification: The resulting Atorvastatin Acyl-beta-D-glucuronide is purified using chromatographic techniques to remove any unreacted starting materials and by-products.
Industrial Production Methods
In an industrial setting, the production of Atorvastatin Acyl-beta-D-glucuronide follows similar principles but on a larger scale. The process involves:
Fermentation: Large-scale fermentation to produce UGT enzymes.
Reaction: The conjugation reaction is carried out in bioreactors with controlled conditions.
Isolation and Purification: The product is isolated and purified using industrial-scale chromatography and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Atorvastatin Acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The glucuronide ester can hydrolyze to release atorvastatin and glucuronic acid.
Lactonization: The compound can cyclize to form the lactone, which is a more stable form.
Transacylation: The acyl group can transfer to nucleophilic centers on proteins and other macromolecules.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Lactonization: Occurs spontaneously under physiological conditions.
Transacylation: Requires nucleophilic reagents such as amines or thiols.
Major Products
Hydrolysis: Atorvastatin and glucuronic acid.
Lactonization: Atorvastatin lactone.
Transacylation: Protein adducts and other macromolecular conjugates.
Scientific Research Applications
Atorvastatin Acyl-beta-D-glucuronide has several scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of atorvastatin.
Toxicology: Investigating the potential toxic effects of atorvastatin metabolites.
Drug Interactions: Understanding how atorvastatin metabolites interact with other drugs and biological molecules.
Biomarker Development: Using the compound as a biomarker for monitoring atorvastatin therapy.
Comparison with Similar Compounds
Atorvastatin Acyl-beta-D-glucuronide can be compared with other similar compounds, such as:
Simvastatin Acyl-beta-D-glucuronide: Another statin metabolite with similar properties.
Cerivastatin Acyl-beta-D-glucuronide: Known for its potent effects but withdrawn due to safety concerns.
Fluvastatin Acyl-beta-D-glucuronide: Less commonly used but with similar metabolic pathways.
The uniqueness of Atorvastatin Acyl-beta-D-glucuronide lies in its specific interaction with biological molecules and its role in atorvastatin metabolism.
Properties
CAS No. |
463962-58-5 |
---|---|
Molecular Formula |
C39H43FN2O11 |
Molecular Weight |
734.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C39H43FN2O11/c1-21(2)31-30(37(49)41-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(40)16-14-23)42(31)18-17-26(43)19-27(44)20-28(45)52-39-35(48)33(46)34(47)36(53-39)38(50)51/h3-16,21,26-27,33-36,39,43-44,46-48H,17-20H2,1-2H3,(H,41,49)(H,50,51)/t26-,27-,33+,34+,35-,36+,39-/m1/s1 |
InChI Key |
ZUTLXLYYUSGCQH-OYPMPUONSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Synonyms |
1-[(βR,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoate] β-D-Glucopyranuronic Acid; |
Origin of Product |
United States |
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